Tert-butyl methyl(piperidin-3-ylmethyl)carbamate
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Overview
Description
Tert-butyl methyl(piperidin-3-ylmethyl)carbamate is a chemical compound with the molecular formula C12H24N2O2. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl methyl(piperidin-3-ylmethyl)carbamate can be synthesized through several methods. One common route involves the reaction of tert-butyl chloroformate with piperidin-3-ylmethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl methyl(piperidin-3-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Tert-butyl methyl(piperidin-3-ylmethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including pharmaceuticals.
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl methyl(piperidin-3-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can act as a carbamate protecting group, which temporarily masks reactive sites in a molecule during chemical synthesis. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride
- Tert-butyl (2-piperidin-3-ylethyl)carbamate
- 3-(Boc-aminomethyl)piperidine
Uniqueness
Tert-butyl methyl(piperidin-3-ylmethyl)carbamate is unique due to its specific structure, which provides stability and reactivity. Its tert-butyl group offers steric protection, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Biological Activity
Tert-butyl methyl(piperidin-3-ylmethyl)carbamate is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Chemical Formula : C11H22N2O2
- Molecular Weight : 214.30 g/mol
- CAS Number : 169750-76-9
The compound features a tert-butyl group, a methyl group, and a piperidine ring, which contribute to its reactivity and biological interactions.
This compound primarily acts through interactions with enzymes and receptors. The piperidine moiety is known to target various biological pathways, including:
- Cholinesterase Inhibition : Similar piperidine derivatives have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, reducing oxidative stress in cells .
Biological Activity Overview
The biological activities associated with this compound include:
- Neuroprotective Effects : Research indicates that derivatives of this compound may protect neuronal cells from damage caused by amyloid-beta peptides, which are implicated in Alzheimer’s disease .
- Anticancer Potential : Preliminary studies have shown that piperidine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells, although specific data on this compound is limited.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Neuroprotection Against Amyloid-beta
A study focused on a related compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4), found that it provided moderate protective effects against Aβ1-42-induced toxicity in astrocytes. The mechanism involved the reduction of TNF-α levels and free radicals, indicating a potential neuroprotective role similar to what might be expected from this compound .
Cholinesterase Inhibition Studies
In a comparative analysis of various carbamate derivatives, it was noted that compounds with piperidine structures exhibited significant inhibition of AChE and BChE. The IC50 values ranged from 1.60 µM to 311.0 µM, showcasing the potential effectiveness of these compounds in enhancing cholinergic signaling .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | IC50 (µM) |
---|---|---|
This compound | Cholinesterase inhibition | TBD |
Tert-butyl-(4-hydroxy-3-(...)-carbamate (M4) | Neuroprotection against Aβ1-42 | Moderate effect |
Other piperidine derivatives | Anticancer and anti-inflammatory effects | Varies |
Properties
IUPAC Name |
tert-butyl N-methyl-N-(piperidin-3-ylmethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-6-5-7-13-8-10/h10,13H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZPRFQKDGVCLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629569 |
Source
|
Record name | tert-Butyl methyl[(piperidin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169750-76-9 |
Source
|
Record name | tert-Butyl methyl[(piperidin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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